Cas no 205754-32-1 (rac 8-Hydroxy Efavirenz)

rac 8-Hydroxy Efavirenz 化学的及び物理的性質
名前と識別子
-
- 2H-3,1-Benzoxazin-2-one,6-chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-8-hydroxy-4-(trifluoromethyl)-
- 2H-3,1-benzoxazin-2-one, 6-chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-8-hydroxy-4-(trifluoromethyl)-, (4S)-
- rac 8-Hydroxy Efavirenz
- 2H-3,1-Benzoxazin-2-one,6-chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-8-hydroxy-4-(trifluorome...
- 6-CHLORO-4-(2-CYCLOPROPYLETHYNYL)-8-HYDROXY-4-(TRIFLUOROMETHYL)-1H-3,1-BENZOXAZIN-2-ONE
- SCHEMBL1152018
- J-013429
- 8-Hydroxy Efavirenz (~90%)
- NS00009526
- 205754-32-1
- starbld0009374
- OOVOMPCQLMFEDT-UHFFFAOYSA-N
- DTXSID201043213
- BDBM50540110
- 6-Chloro-4-(cyclopropylethynyl)-1,4-dihydro-8-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one
- FT-0669576
- PD117322
- 2H-3,1-Benzoxazin-2-one, 6-chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-8-hydroxy-4-(trifluoromethyl)-
- ent-8-Hydroxy Efavirenz
- 6-chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3, 1-benzoxazin-2-one
- 6-Chloro-4-(cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one
- CHEMBL4645070
-
- インチ: InChI=1S/C10H16N2O3/c13-9(7-3-1-5-11-7)12-6-2-4-8(12)10(14)15/h7-8,11H,1-6H2,(H,14,15)
- InChIKey: RWCOTTLHDJWHRS-UHFFFAOYSA-N
- ほほえんだ: OC(C1CCCN1C(C1CCCN1)=O)=O
計算された属性
- せいみつぶんしりょう: 331.02200
- どういたいしつりょう: 331.022
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 1
- 複雑さ: 551
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 58.6A^2
じっけんとくせい
- 密度みつど: 1.64
- ゆうかいてん: 186-188?C
- ふってん: 373.6°C at 760 mmHg
- フラッシュポイント: 179.7°C
- 屈折率: 1.608
- PSA: 58.56000
- LogP: 3.91670
rac 8-Hydroxy Efavirenz 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H941825-2mg |
rac 8-Hydroxy Efavirenz |
205754-32-1 | 2mg |
$425.00 | 2023-05-18 | ||
TRC | H941825-10mg |
rac 8-Hydroxy Efavirenz |
205754-32-1 | 10mg |
$ 1774.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-208270A-2mg |
rac 8-Hydroxy Efavirenz, |
205754-32-1 | 2mg |
¥4625.00 | 2023-09-05 | ||
TRC | H941825-1mg |
rac 8-Hydroxy Efavirenz |
205754-32-1 | 1mg |
$ 230.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-208270B-5 mg |
rac 8-Hydroxy Efavirenz, |
205754-32-1 | 5mg |
¥9,777.00 | 2023-07-11 | ||
TRC | H941825-5mg |
rac 8-Hydroxy Efavirenz |
205754-32-1 | 5mg |
$ 1018.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-208270A-2 mg |
rac 8-Hydroxy Efavirenz, |
205754-32-1 | 2mg |
¥4,625.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-208270-1 mg |
rac 8-Hydroxy Efavirenz, |
205754-32-1 | 1mg |
¥2,557.00 | 2023-07-11 | ||
A2B Chem LLC | AB06500-1mg |
2H-3,1-Benzoxazin-2-one, 6-chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-8-hydroxy-4-(trifluoromethyl)- |
205754-32-1 | 1mg |
$538.00 | 2024-04-20 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-208270-1mg |
rac 8-Hydroxy Efavirenz, |
205754-32-1 | 1mg |
¥2557.00 | 2023-09-05 |
rac 8-Hydroxy Efavirenz 関連文献
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Gabrielle P. Black,Tarun Anumol,Thomas?M. Young Environ. Sci.: Processes Impacts 2019 21 1099
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Luca Docci,Nicolò Milani,Thomas Ramp,Andrea A. Romeo,Patricio Godoy,Daniela Ortiz Franyuti,Stephan Kr?henbühl,Michael Gertz,Aleksandra Galetin,Neil Parrott,Stephen Fowler Lab Chip 2022 22 1187
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Alexandra K. Richardson,Marcus Chadha,Helena Rapp-Wright,Graham A. Mills,Gary R. Fones,Anthony Gravell,Stephen Stürzenbaum,David A. Cowan,David J. Neep,Leon P. Barron Anal. Methods 2021 13 595
rac 8-Hydroxy Efavirenzに関する追加情報
8-Hydroxy Efavirenz: A Comprehensive Overview
8-Hydroxy Efavirenz, also known by its CAS number 205754-32-1, is a compound of significant interest in the field of pharmacology and drug development. This compound is a derivative of efavirenz, a well-known non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV infection. The hydroxylation at the 8th position of the efavirenz molecule introduces unique properties that have been extensively studied for their potential therapeutic applications.
The chemical structure of 8-Hydroxy Efavirenz is characterized by a substituted pyridine ring system, which plays a crucial role in its antiviral activity. Recent studies have highlighted the importance of this structural modification in enhancing the compound's pharmacokinetic profile and reducing potential side effects associated with traditional efavirenz formulations. Researchers have found that the hydroxyl group at the 8th position significantly improves the compound's solubility, thereby enhancing its bioavailability and reducing the risk of hepatotoxicity.
In terms of pharmacodynamics, 8-Hydroxy Efavirenz has demonstrated potent activity against HIV-1 reverse transcriptase, making it a promising candidate for next-generation antiretroviral therapies. Preclinical studies have shown that this compound exhibits a higher affinity for the enzyme compared to its parent molecule, efavirenz. This increased affinity translates to a lower required dose, which is advantageous for minimizing drug-induced toxicity and improving patient compliance.
The synthesis of 8-Hydroxy Efavirenz involves a multi-step process that includes oxidation reactions to introduce the hydroxyl group at the 8th position. Advanced synthetic techniques, such as catalytic hydrogenation and selective oxidation, have been employed to achieve high yields and purity levels. These methods are critical for ensuring the scalability of production, which is essential for meeting the demands of clinical trials and eventual commercialization.
Recent advancements in computational chemistry have further elucidated the mechanism of action of 8-Hydroxy Efavirenz. Molecular docking studies have revealed that the hydroxyl group facilitates stronger interactions with key residues in the reverse transcriptase active site, thereby enhancing enzymatic inhibition. Additionally, these studies have provided insights into potential strategies for further optimizing the compound's efficacy and selectivity.
Clinical trials evaluating 8-Hydroxy Efavirenz are currently underway, with early results indicating favorable safety profiles and improved therapeutic outcomes compared to existing treatments. Patients receiving this compound have shown reduced viral load levels and enhanced immune responses, suggesting its potential as a first-line therapy for HIV infection.
In conclusion, 8-Hydroxy Efavirenz, with its CAS number 205754-32-1, represents a significant advancement in antiretroviral therapy. Its unique chemical structure, enhanced pharmacokinetic properties, and potent antiviral activity make it a compelling candidate for addressing unmet medical needs in HIV treatment. As research continues to unfold, this compound holds great promise for revolutionizing HIV management and improving patient care worldwide.
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